

An In-depth Technical Guide to the Discovery and Synthesis of HN37 (Pynegabine)

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Compound of Interest

Compound Name: HN37

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Executive Summary

HN37, also known as Pynegabine, is a novel, potent, and chemically stable Kv7 potassium channel activator developed as a promising next-generation antiepileptic drug (AED).[1][2] It emerged from a focused lead optimization program aimed at overcoming the limitations of its predecessor, retigabine, notably chemical instability. **HN37** exhibits enhanced potency for neuronal Kv7.2/7.3 channels, significant efficacy in preclinical models of epilepsy, and an improved safety margin.[1][2][3] Currently, Pynegabine is undergoing Phase IIa clinical trials in China as an add-on therapy for focal epilepsy.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **HN37**.

Discovery and Rationale for Development

The development of **HN37** was a direct response to the challenges presented by retigabine, a first-in-class Kv7 channel activator. While effective, retigabine's clinical use was hampered by issues related to the chemical instability of its triaminophenyl moiety, leading to the formation of pigmented dimers.

The journey to **HN37** began with P-retigabine (P-RTG), an analog of retigabine with a propargyl group at the nitrogen atom in the linker, which showed moderate anticonvulsant efficacy.[2] Further structural modifications led to the discovery of **HN37**. The key structural changes from retigabine to **HN37** involved two critical modifications to the P-RTG scaffold:

- Deletion of the ortho-amino (-NH₂) group: This change addressed the chemical lability of the molecule.
- Installation of two adjacent methyl groups on the carbamate motif: This addition further enhanced the chemical stability of the compound.[2]

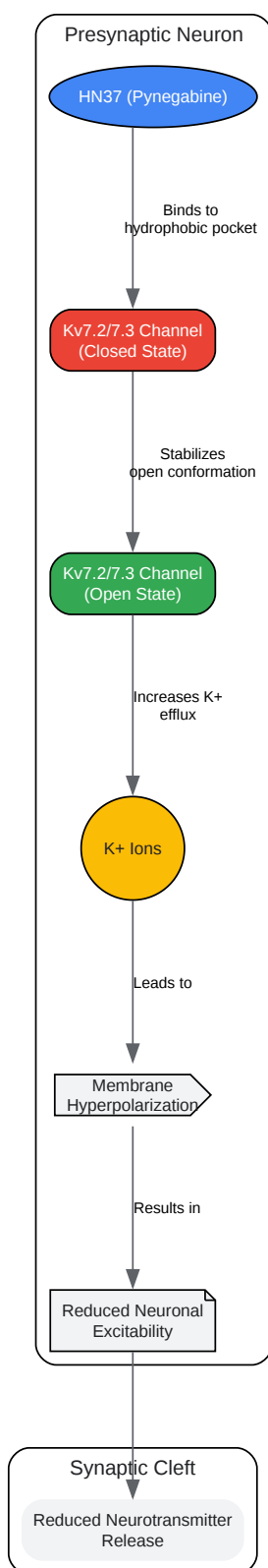
These alterations resulted in a molecule with not only improved stability but also enhanced potency and a better safety profile.[1][2][3]

Mechanism of Action: A Potent Kv7 Channel Activator

HN37 exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, with a particular potency for the neuronal subtypes Kv7.2 and Kv7.3.[3][4] These channels are crucial for maintaining the resting membrane potential and suppressing neuronal hyperexcitability.[6]

The activation of Kv7 channels by **HN37** leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability and preventing the propagation of seizure activity.[6][7] **HN37** is highly effective in stimulating KCNQ2-5 channels, which are primarily expressed in the nervous system, while not affecting the KCNQ1 channel, which is mainly expressed in the heart.[4]

Below is a diagram illustrating the proposed signaling pathway for **HN37**'s action on Kv7 channels.



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Caption: Mechanism of action of **HN37** on neuronal Kv7.2/7.3 channels.

Quantitative Data Presentation

HN37 demonstrates superior potency and a wider therapeutic window compared to its predecessor, retigabine. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of **HN37** and Retigabine on Kv7 Channels

Compound	Channel Subtype	EC50	Fold Potency vs. Retigabine
HN37 (Pynegabine)	Kv7.2	37 nM[8]	~55x
Kv7.2/7.3	33.07 nM[9]	~125x	
Retigabine	Kv7.2/7.3	~0.92 - 3.6 μ M[10][11]	-

Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity in Mice (MES Test)

Compound	Administration Route	ED50 (mg/kg)	TD50 (mg/kg)	Therapeutic Index (TD50/ED50)
HN37 (Pynegabine)	i.p.	Data not available	Data not available	At least 8-fold greater than retigabine[3]
Retigabine	i.p.	15.92 \pm 0.86[12]	89.10 \pm 5.00[12]	~5.6

ED50 (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the population. TD50 (Median Toxic Dose): Dose causing motor impairment in 50% of the population, typically assessed by the rotarod test.

Synthesis of HN37 (Pynegabine)

Two main synthetic routes for Pynegabine have been reported: a first-generation 10-step synthesis and a more recent, scalable 3-step synthesis.

First-Generation 10-Step Synthesis

The initial synthesis of **HN37** was a 10-step process that yielded the compound on a milligram scale and required four column chromatography purification steps. While effective for initial studies, this route was not practical for large-scale production.

Second-Generation 6-Step Synthesis

To improve upon the initial route, a 6-step synthesis was developed, which produced **HN37** on a 10-gram scale.^[3] This route eliminated the need for chromatographic purification but still utilized hazardous reagents such as methyl chloroformate and hydrogen gas.^[3]

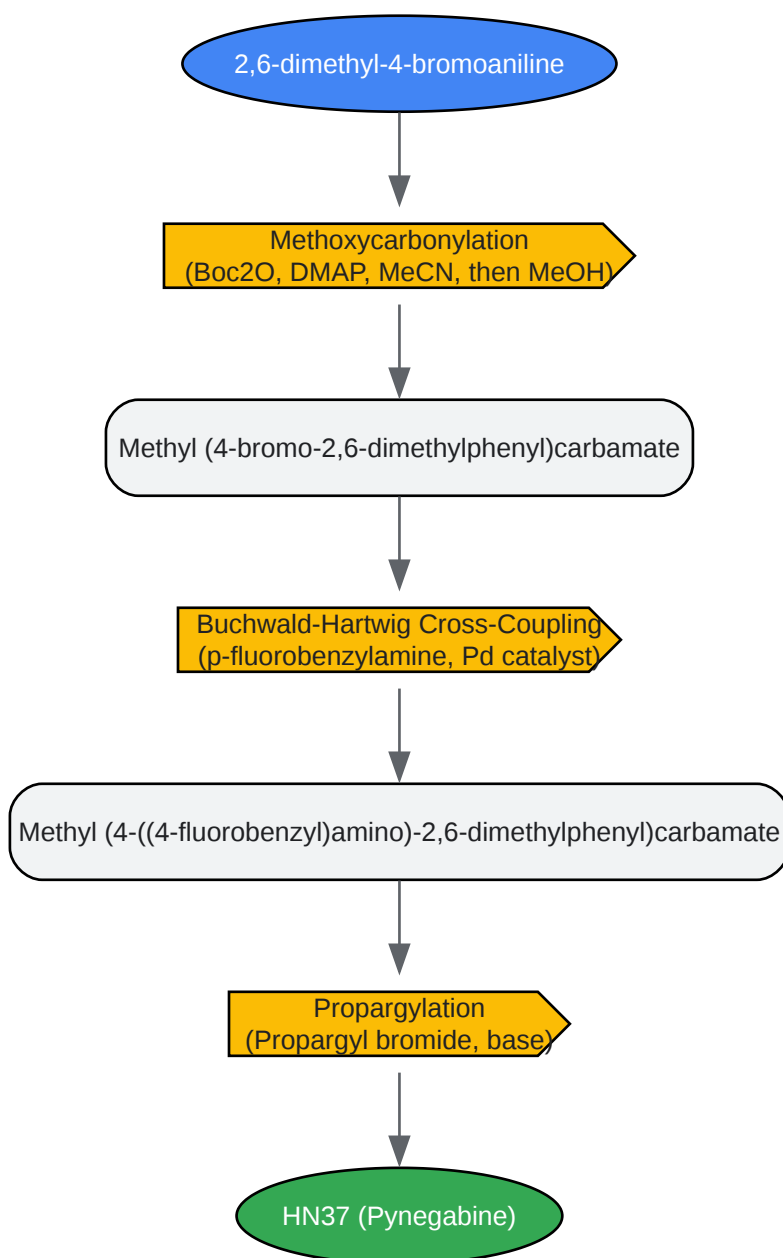
Concise and Scalable 3-Step Synthesis

A more efficient and safer 3-step synthesis has been developed, making it more suitable for large-scale manufacturing.^{[3][13][14][15]} This route provides a 41% overall yield without the need for column chromatography and avoids the use of hazardous reagents from the previous syntheses.^[3]

The key steps in this concise synthesis are:

- Unconventional Methoxycarbonylation: Treatment of 2,6-dimethyl-4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile, followed by the addition of methanol.
- Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Coupling of the resulting carbamate with p-fluorobenzylamine.
- Propargylation: Alkylation with propargyl bromide to yield the final product, Pynegabine.

Below is a workflow diagram of the 3-step synthesis.



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Caption: The concise 3-step synthetic route to **HN37** (Pynegabine).

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to evaluate the efficacy and safety of **HN37**.

Maximal Electroshock (MES) Test in Mice

This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

- Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 20-25 g are typically used.
- Drug Administration: The test compound (**HN37** or retigabine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
- Procedure:
 - At the time of peak drug effect (predetermined in pilot studies), a corneal electrode is placed on each eye of the mouse. A drop of topical anesthetic (e.g., 0.5% tetracaine) and saline may be applied to the corneas.
 - An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
 - The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.

6 Hz Psychomotor Seizure Model in Mice

This model is used to screen for drugs effective against therapy-resistant partial seizures.

- Animals: Male albino mice are used.
- Drug Administration: The test compound is administered as in the MES test.
- Procedure:
 - At the time of peak drug effect, a corneal electrode is placed on each eye.
 - A low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, for 3 seconds) is delivered at a specific current intensity (e.g., 32 mA or 44 mA).

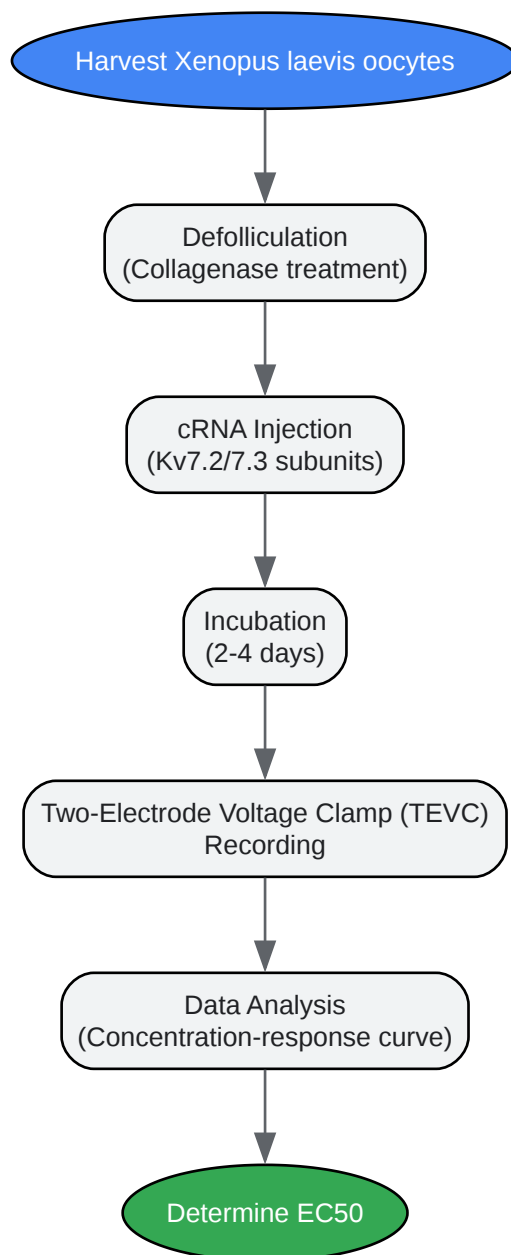
- The mice are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail.
- Endpoint: Protection is defined as the absence of seizure activity. The ED50 is calculated as the dose that protects 50% of the animals.

In Vitro Electrophysiology (Two-Electrode Voltage Clamp in *Xenopus* Oocytes)

This technique is used to determine the potency of compounds on specific ion channel subtypes.

- Oocyte Preparation:
 - Oocytes are harvested from female *Xenopus laevis* frogs.
 - The oocytes are defolliculated using collagenase treatment.
 - cRNA encoding the human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) is injected into the oocytes.
 - The oocytes are incubated for 2-4 days to allow for channel expression.
- Electrophysiological Recording:
 - An oocyte is placed in a recording chamber and perfused with a recording solution.
 - Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
 - The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit potassium currents.
 - The test compound (**HN37** or retigabine) is applied at various concentrations, and the effect on the potassium current is measured.
- Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

Below is a diagram illustrating the experimental workflow for in vitro electrophysiology.



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Caption: Workflow for in vitro electrophysiological analysis of **HN37**.

Conclusion

HN37 (Pynegabine) represents a significant advancement in the development of Kv7 channel activators for the treatment of epilepsy. Through rational drug design, the chemical instability of

retigabine was successfully addressed, leading to a compound with enhanced potency, a superior safety profile, and a more efficient and scalable synthesis. The preclinical data strongly support the continued clinical development of **HN37** as a promising new therapeutic option for patients with epilepsy.

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